molecular formula C10H9Cl2N3O3 B2880376 N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide CAS No. 303996-56-7

N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide

Cat. No.: B2880376
CAS No.: 303996-56-7
M. Wt: 290.1
InChI Key: UHGVQUWLLWBDFQ-UHFFFAOYSA-N
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Description

N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide is a synthetic organic compound characterized by the presence of two chlorine atoms on the phenyl ring and a methoxyimino group

Scientific Research Applications

N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide typically involves the reaction of 2,4-dichloroaniline with glyoxal in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with methoxyamine hydrochloride under acidic conditions to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product purity and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Ammonia or primary amines in the presence of a base

Major Products

    Oxidation: Formation of corresponding carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Mechanism of Action

The mechanism of action of N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved include:

    Enzyme inhibition: Binding to the active site of enzymes

    Signal transduction: Interference with cellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dichlorophenyl)-2-[(E)-(methoxyimino)methyl]propanediamide
  • 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-[(pyrrolidine-1-sulfonamido)methyl]-5-(5-[(4-(trifluoromethyl)phenyl)ethynyl]thiophene-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxyimino group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N'-(2,4-dichlorophenyl)-N-[(E)-methoxyiminomethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O3/c1-18-14-5-13-9(16)10(17)15-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGVQUWLLWBDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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